7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, commonly referred to as JDTic, is a compound with significant pharmacological properties, particularly as a selective kappa opioid receptor antagonist. This compound is recognized for its potential therapeutic applications in pain management and addiction treatment due to its unique mechanism of action on the opioid receptors.
JDTic was identified through structure-activity relationship studies aimed at developing potent kappa opioid receptor antagonists. It is derived from modifications of existing opioid compounds to enhance selectivity and potency against specific receptor subtypes, particularly the kappa opioid receptors .
The synthesis of JDTic involves several steps that utilize established organic chemistry techniques. The primary synthetic route includes:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography are employed for purification following synthesis .
JDTic has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C23H34N2O3, with a molecular weight of approximately 398.53 g/mol.
The compound's structural representation can be depicted using standard chemical notation such as SMILES or InChI formats, which provide insights into its connectivity and stereochemistry .
JDTic can undergo various chemical reactions typical for amides and heterocycles:
The stability of JDTic under different conditions is crucial for its application in biological systems. Understanding these reactions helps in predicting its behavior in vivo and in vitro .
JDTic acts primarily as a selective antagonist at the kappa opioid receptors, which are part of the opioid receptor family involved in pain modulation, mood regulation, and addiction pathways.
Studies have shown that JDTic's unique structure allows it to effectively inhibit kappa receptor activity without significantly affecting mu or delta opioid receptors, making it a valuable tool in research .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the identity and purity of JDTic during synthesis .
JDTic has several potential applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8